molecular formula C21H16ClNO2 B13712666 4-(4-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

4-(4-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B13712666
M. Wt: 349.8 g/mol
InChI Key: ZEMWAFJIOKMVRN-UHFFFAOYSA-N
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Description

4-(4-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a synthetic organic compound that belongs to the class of acridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzylidene moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-benzylidene)-amino-benzoic acid
  • 2-(4-Chloro-benzylidene)-malonic acid diethyl ester
  • 4-(4-Dimethylamino-benzylidene)-amino-benzoic acid

Uniqueness

4-(4-Chloro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its acridine core structure, which imparts distinct biological activities compared to other benzylidene derivatives

Properties

Molecular Formula

C21H16ClNO2

Molecular Weight

349.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C21H16ClNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)

InChI Key

ZEMWAFJIOKMVRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

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